N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
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Overview
Description
N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a pyrimidin-4-yloxy group and a tert-butyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide typically involves the reaction of tert-butyl piperidine-1-carboxylate with pyrimidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidin-4-yloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxylic acid, while reduction could produce N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine.
Scientific Research Applications
N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate: Another related compound with a different substitution pattern on the pyrimidine ring.
Uniqueness
N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide stands out due to its specific substitution pattern, which can confer unique chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-tert-butyl-3-pyrimidin-4-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)17-13(19)18-8-4-5-11(9-18)20-12-6-7-15-10-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKQUWBMDRZFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC(C1)OC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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